2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine
Overview
Description
2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine is a useful research compound. Its molecular formula is C11H8ClFN2O and its molecular weight is 238.64 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine is a pyrimidine derivative characterized by its molecular formula . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting enzyme pathways relevant to various diseases, including cancer and inflammation.
Chemical Structure and Properties
The structural features of this compound include:
- Chloro group at the 2-position
- Fluorophenoxy group at the 4-position
- Methyl group at the 5-position
These substitutions suggest a capacity for diverse chemical interactions, influencing its biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been noted for inhibiting specific enzyme pathways, particularly those involved in cancer progression. Similar compounds have shown efficacy in targeting protein kinases and other enzymes critical for tumor growth and metastasis .
- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can suppress cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammatory processes. The IC50 value for COX-2 inhibition was reported to be comparable to that of established anti-inflammatory drugs such as celecoxib .
- Cytotoxicity Against Cancer Cell Lines : Preliminary assessments indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition rates in MCF7 (breast cancer) and SF-268 (brain cancer) cell lines, with growth inhibitory concentrations (GI50) indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to several molecular mechanisms:
- Interaction with Enzymes : The compound may bind to the active sites of enzymes, leading to either inhibition or modulation of their catalytic activities. This interaction is crucial for its role in anti-inflammatory and anticancer activities .
- Gene Expression Modulation : It influences gene expression related to oxidative stress response and apoptosis, further supporting its potential therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Chloro at position 2, fluorophenoxy at position 4 | Specific combination of halogen and phenoxy groups |
2-Chloro-4-(phenoxy)-5-methylpyrimidine | Chloro at position 2, phenoxy at position 4 | Lacks fluorine substitution |
2-Fluoro-4-(3-chlorophenoxy)-5-methylpyrimidine | Fluoro at position 2, chlorophenoxy at position 4 | Different halogen positioning |
4-(3-Fluorophenoxy)-6-methylpyrimidin-2(1H)-one | No chloro substituent | Lacks the chloro group; different reactivity profile |
The unique combination of both chloro and fluorinated groups in this compound may enhance its biological activity and selectivity compared to others.
Case Studies
Several studies underscore the biological efficacy of this compound:
- In Vitro Studies : A study reported that derivatives similar to this compound showed significant anti-inflammatory effects in carrageenan-induced paw edema models, demonstrating its potential application in treating inflammatory diseases .
- Cancer Research : In research focused on anticancer properties, compounds with similar structures were screened against multiple cancer cell lines, revealing substantial cytotoxicity and apoptosis induction .
Properties
IUPAC Name |
2-chloro-4-(3-fluorophenoxy)-5-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-7-6-14-11(12)15-10(7)16-9-4-2-3-8(13)5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGNFYIKSWUGLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1OC2=CC(=CC=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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